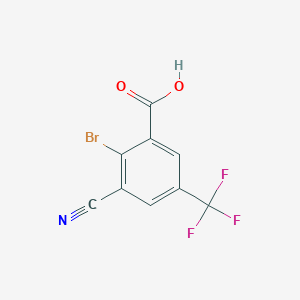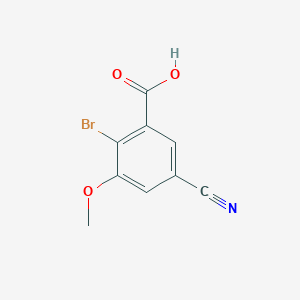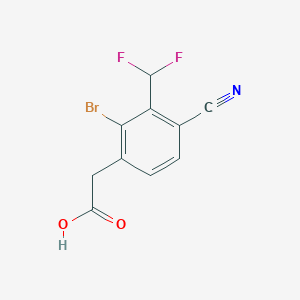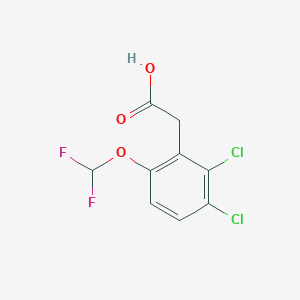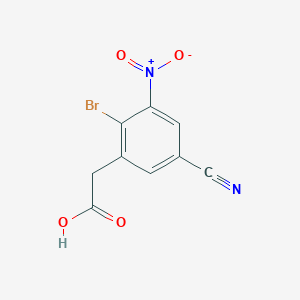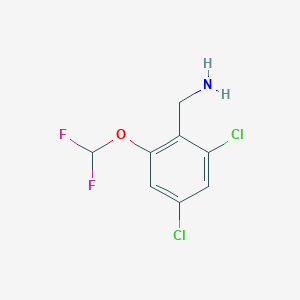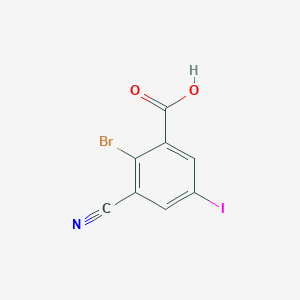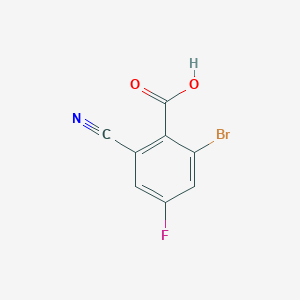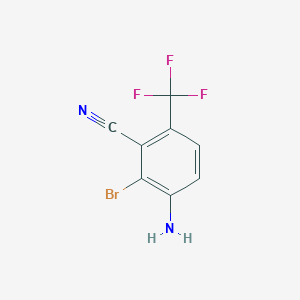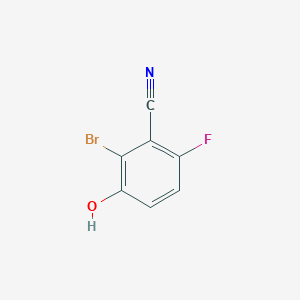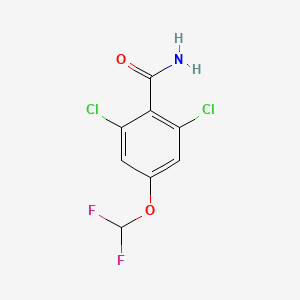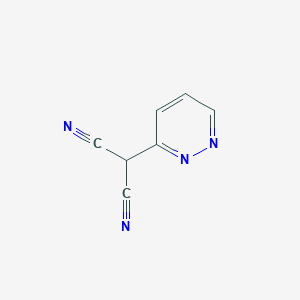
3-吡啶酰基丙二腈
描述
2-(Pyridazin-3-yl)malononitrile is a heterocyclic compound that features a pyridazine ring fused with a malononitrile moiety. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the malononitrile group adds to the compound’s reactivity, making it a valuable intermediate in organic synthesis.
科学研究应用
2-(Pyridazin-3-yl)malononitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridazine derivatives are explored for their therapeutic potential in treating various diseases such as hypertension, inflammation, and cancer.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
Target of Action
Pyridazine derivatives, which include 2-(pyridazin-3-yl)malononitrile, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels.
Mode of Action
It’s known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(Pyridazin-3-yl)malononitrile might interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that multiple pathways are affected. These could include pathways related to inflammation, pain perception, platelet aggregation, and possibly others.
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine derivatives add additional value in drug discovery and development . These properties suggest that 2-(Pyridazin-3-yl)malononitrile might have favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that the compound induces a variety of effects at the molecular and cellular level. These could include changes in enzyme activity, receptor signaling, ion channel function, and possibly others.
生化分析
Biochemical Properties
2-(Pyridazin-3-yl)malononitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring’s dual hydrogen-bonding capacity allows it to form stable complexes with target biomolecules, enhancing its binding affinity and specificity . For instance, it has been observed to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), influencing their activity and potentially modulating related biochemical pathways .
Cellular Effects
The effects of 2-(Pyridazin-3-yl)malononitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been reported to impact gene expression profiles, thereby influencing cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, 2-(Pyridazin-3-yl)malononitrile exerts its effects through specific binding interactions with biomolecules. The pyridazine ring’s hydrogen-bonding capacity facilitates its binding to target enzymes and proteins, leading to enzyme inhibition or activation . This compound has been shown to inhibit MAO activity, which can result in altered neurotransmitter levels and related physiological effects . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridazin-3-yl)malononitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that 2-(Pyridazin-3-yl)malononitrile remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(Pyridazin-3-yl)malononitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it may induce toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
2-(Pyridazin-3-yl)malononitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s metabolism is primarily mediated by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, 2-(Pyridazin-3-yl)malononitrile is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to traverse cellular membranes .
Subcellular Localization
The subcellular localization of 2-(Pyridazin-3-yl)malononitrile is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the nucleus, mitochondria, or other organelles can influence its interactions with target biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridazin-3-yl)malononitrile typically involves the reaction of pyridazine derivatives with malononitrile under specific conditions. One common method includes the cyclization of pyridazine-3-carboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Pyridazin-3-yl)malononitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
2-(Pyridazin-3-yl)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce pyridazine amines. Substitution reactions can lead to a variety of functionalized pyridazine derivatives.
相似化合物的比较
Similar Compounds
Pyridazine: A simple heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the third position.
Malononitrile: A dinitrile compound used as a building block in organic synthesis.
Uniqueness
2-(Pyridazin-3-yl)malononitrile is unique due to the combination of the pyridazine ring and malononitrile moiety, which imparts distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
属性
IUPAC Name |
2-pyridazin-3-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEYSRKGJZAKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288971 | |
| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-64-3 | |
| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



